4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is a chemical compound with the molecular formula C14H17Cl3N2O It is characterized by the presence of a benzamide group substituted with a 4-methyl group and a 2,2,2-trichloro-1-morpholin-4-ylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives with the trichloromethyl group converted to a methyl group.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide: Similar structure with a methoxy group instead of a methyl group.
4-chloro-N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide: Similar structure with a chloro group instead of a methyl group.
4-methyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is unique due to the presence of the 4-methyl group and the 2,2,2-trichloro-1-morpholin-4-ylethyl moiety, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17Cl3N2O2 |
---|---|
Molecular Weight |
351.7g/mol |
IUPAC Name |
4-methyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C14H17Cl3N2O2/c1-10-2-4-11(5-3-10)12(20)18-13(14(15,16)17)19-6-8-21-9-7-19/h2-5,13H,6-9H2,1H3,(H,18,20) |
InChI Key |
LUPQCTMSBYQREX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
Origin of Product |
United States |
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